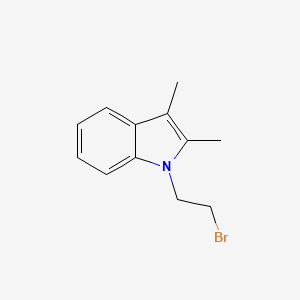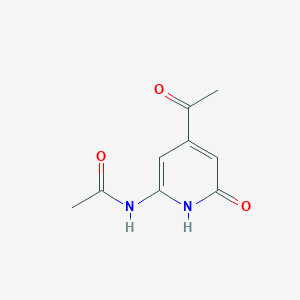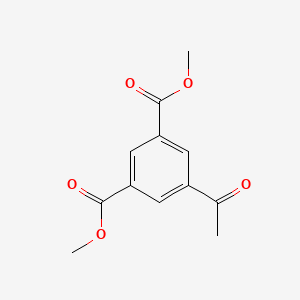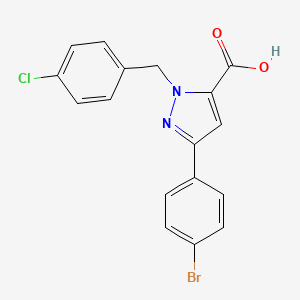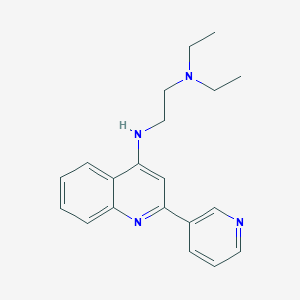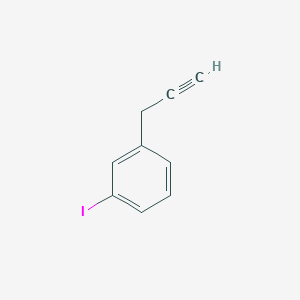
1-Iodo-3-prop-2-ynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3-prop-2-ynylbenzene is an organic compound with the molecular formula C9H7I It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a prop-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodo-3-prop-2-ynylbenzene can be synthesized through several methods. One common approach involves the iodination of 3-prop-2-ynylbenzene using iodine and a suitable oxidizing agent. The reaction typically takes place under mild conditions, often in the presence of a catalyst to facilitate the iodination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-3-prop-2-ynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The prop-2-ynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form 1-prop-2-ynylbenzene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. These reactions typically occur under mild conditions, often in the presence of a polar aprotic solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the prop-2-ynyl group.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include azido- or cyano-substituted benzene derivatives.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include 1-prop-2-ynylbenzene.
Scientific Research Applications
1-Iodo-3-prop-2-ynylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-iodo-3-prop-2-ynylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Iodo-3-prop-2-ynylbenzene can be compared with other similar compounds, such as:
1-Bromo-3-prop-2-ynylbenzene: Similar structure but with a bromine atom instead of iodine.
1-Chloro-3-prop-2-ynylbenzene: Similar structure but with a chlorine atom instead of iodine.
1-Fluoro-3-prop-2-ynylbenzene: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts.
Properties
CAS No. |
1260672-54-5 |
|---|---|
Molecular Formula |
C9H7I |
Molecular Weight |
242.06 g/mol |
IUPAC Name |
1-iodo-3-prop-2-ynylbenzene |
InChI |
InChI=1S/C9H7I/c1-2-4-8-5-3-6-9(10)7-8/h1,3,5-7H,4H2 |
InChI Key |
JKKAWRRKOQLXJB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC(=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


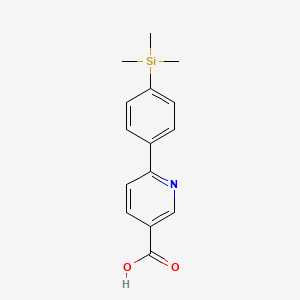
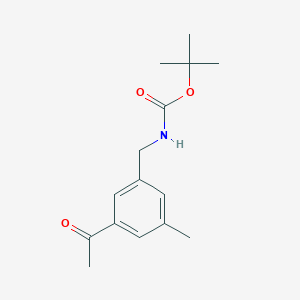
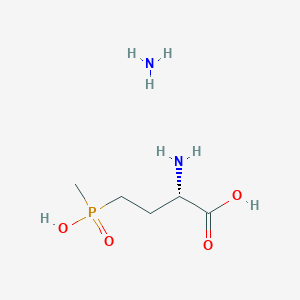
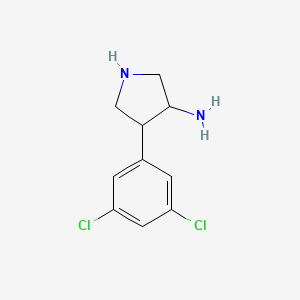
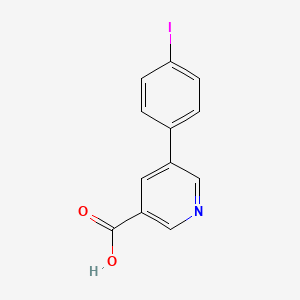
![1-[(2S,5R)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B14861570.png)
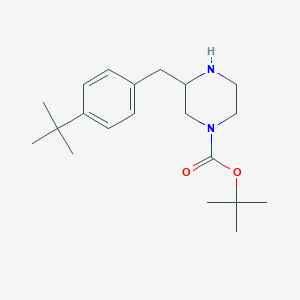
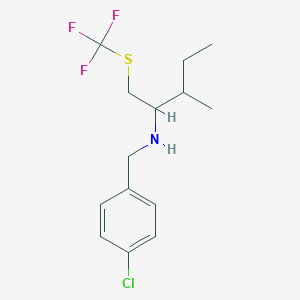
![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(3-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B14861588.png)
